2,2':3',2''-Terthiophene
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Overview
Description
2,2':3',2''-terthiophene is a terthiophene.
Scientific Research Applications
Multiple Alkylation of Thiophene Derivatives
Research by Nokami et al. (2013) has demonstrated that 2,2':3',2''-Terthiophene can be alkylated multiple times using electrochemically generated diarylcarbenium ion pools. This process results in the construction of large molecules with potentially interesting functions or biological activities. The study explored the multiple alkylation of terthiophene, which is significant for the development of electronically interesting structures and dendritic molecules showing unique redox behavior (Nokami et al., 2013).
Syntheses of Phototoxic Terthiophene Derivatives
Rossi et al. (1991) developed efficient and selective procedures for synthesizing phototoxic 2,2':5',2''-terthiophene derivatives. These derivatives, characterized by functional substituents in specific positions, overcome synthetic difficulties found in the synthesis of compounds starting from 2,2':5',2''-terthiophene. This development is significant for applications in phototoxicity (Rossi et al., 1991).
Coplanarity in Conducting Polymers
Kankare et al. (1994) studied the coplanarity of 2,2':5',2''-terthiophene and its derivatives. This research is crucial for understanding the electronic properties of conducting polymers, as coplanarity affects the conjugation with the terthiophene backbone (Kankare et al., 1994).
Graphene Oxide Reduction
Ahmed et al. (2013) used 2,2':5',2''-terthiophene in the chemical reduction of graphene oxide. This process is significant for enhancing electrocatalytic activity, especially in oxygen reduction reactions, showcasing potential applications in carbon-based metal-free catalysts (Ahmed et al., 2013).
Molecular and Electronic Structures
Casado et al. (2004) conducted a study on the molecular and electronic structures of a terthiophene-based quinodimethane. Their research, involving spectroscopic and theoretical analyses, is vital for understanding the intramolecular charge transfer and electronic properties of terthiophene derivatives (Casado et al., 2004).
Branched Terthiophenes in Organic Electronics
Scheuble et al. (2015) explored the use of 2,2':3',2''-terthiophene in organic electronics. The study highlights the synthesis and structure-function relationships of branched oligomers and polymer-like architectures, contributing to advancements in light-harvesting systems and electronic properties (Scheuble et al., 2015).
properties
CAS RN |
111744-23-1 |
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Product Name |
2,2':3',2''-Terthiophene |
Molecular Formula |
C12H8S3 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,3-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C12H8S3/c1-3-10(13-6-1)9-5-8-15-12(9)11-4-2-7-14-11/h1-8H |
InChI Key |
SBVKMIQOXJYJIM-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=C(SC=C2)C3=CC=CS3 |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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